molecular formula C9H14N2O3S B2389009 1-Cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)ethanol CAS No. 2137988-91-9

1-Cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)ethanol

Cat. No. B2389009
CAS RN: 2137988-91-9
M. Wt: 230.28
InChI Key: BEPZNQGEGLNGTJ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is known for its unique structure, which makes it an attractive candidate for drug development. In

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)ethanol involves the inhibition of COX-2, which is responsible for the production of prostaglandins, a group of lipid compounds that play a key role in the inflammatory response. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Studies have shown that 1-Cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)ethanol exhibits potent anti-inflammatory, analgesic, and antipyretic effects. It has been found to reduce inflammation by inhibiting the production of prostaglandins, which are responsible for the inflammatory response. Additionally, this compound has been shown to reduce pain and fever by blocking the production of prostaglandins in the central nervous system.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)ethanol is its potent anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the development of NSAIDs. However, one of the limitations of this compound is its complex synthesis method, which requires advanced organic chemistry techniques.

Future Directions

There are several future directions for the research and development of 1-Cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)ethanol. One of the most promising areas of research is the development of novel NSAIDs based on this compound. Additionally, this compound has the potential to be used in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and cancer. Therefore, further studies are needed to explore its therapeutic potential in these areas. Furthermore, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its use in various fields of research.

Synthesis Methods

The synthesis of 1-Cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)ethanol involves a multi-step process that requires advanced organic chemistry techniques. The first step involves the reaction of cyclopropylamine with ethyl 4-methylsulfonylpyrazole-1-carboxylate to form the corresponding amide. This intermediate is then reduced using sodium borohydride to obtain the desired product, 1-Cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)ethanol.

Scientific Research Applications

1-Cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)ethanol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, this compound has been found to exhibit potent inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. Therefore, it has the potential to be used in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and cancer.

properties

IUPAC Name

1-cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-15(13,14)8-4-10-11(5-8)6-9(12)7-2-3-7/h4-5,7,9,12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPZNQGEGLNGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN(N=C1)CC(C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-2-(4-methylsulfonylpyrazol-1-yl)ethanol

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